molecular formula C12H13O2- B14752013 2-(p-tolylmethylene)butanoate;Ethyl 4-methylcinnamate

2-(p-tolylmethylene)butanoate;Ethyl 4-methylcinnamate

Cat. No.: B14752013
M. Wt: 189.23 g/mol
InChI Key: HJBGREYJNUGUPC-DHZHZOJOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-tolylmethylene)butanoate, also known as Ethyl 4-methylcinnamate, is an ester compound. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolylmethylene)butanoate typically involves the esterification of 4-methylcinnamic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .

Industrial Production Methods

Industrial production of esters like 2-(p-tolylmethylene)butanoate often employs similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .

Mechanism of Action

The mechanism of action of 2-(p-tolylmethylene)butanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

2-(p-tolylmethylene)butanoate can be compared with other esters such as:

Uniqueness

What sets 2-(p-tolylmethylene)butanoate apart is its specific structure, which imparts unique chemical and biological properties. Its 4-methylcinnamate moiety contributes to its distinct fragrance and potential therapeutic effects .

Properties

Molecular Formula

C12H13O2-

Molecular Weight

189.23 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]butanoate

InChI

InChI=1S/C12H14O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)/p-1/b11-8+

InChI Key

HJBGREYJNUGUPC-DHZHZOJOSA-M

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)C)/C(=O)[O-]

Canonical SMILES

CCC(=CC1=CC=C(C=C1)C)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.